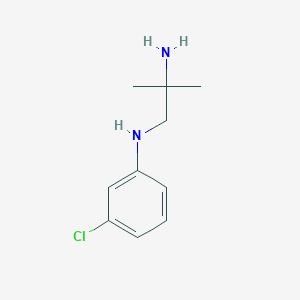

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine follows established International Union of Pure and Applied Chemistry nomenclature conventions for substituted aromatic amines. The compound is officially designated as 2-N-(3-chlorophenyl)-2-methylpropane-1,2-diamine according to PubChem records. Alternative nomenclature systems recognize this molecule as N~1~-(3-chlorophenyl)-2-methylpropane-1,2-diamine, reflecting the primary amine substitution pattern on the aromatic ring. The systematic naming emphasizes the presence of a 3-chlorophenyl substituent attached to the nitrogen atom of a 2-methylpropane-1,2-diamine backbone.

The molecular formula C10H15ClN2 indicates the presence of ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two nitrogen atoms, yielding a molecular weight of 198.69 grams per mole. The Chemical Abstracts Service registry number 854650-27-4 provides unique identification for this compound across chemical databases and literature. The International Chemical Identifier key VQRWLUSEMPBNHJ-UHFFFAOYSA-N serves as an additional systematic identifier for computational chemistry applications. The compound also carries the Molecular Design Limited number MFCD08691663, facilitating cross-referencing in commercial chemical databases.

The structural representation through Simplified Molecular Input Line Entry System notation CC(C)(CN)NC1=CC(=CC=C1)Cl clearly delineates the connectivity pattern and substitution positions. This systematic approach to nomenclature ensures unambiguous identification of the compound across various chemical information systems and research applications.

Properties

IUPAC Name |

1-N-(3-chlorophenyl)-2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-10(2,12)7-13-9-5-3-4-8(11)6-9/h3-6,13H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWXSOGQJGFBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587940 | |

| Record name | N~1~-(3-Chlorophenyl)-2-methylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854650-27-4 | |

| Record name | N~1~-(3-Chlorophenyl)-2-methylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine involves the nucleophilic substitution reaction between 3-chloroaniline and 2-amino-2-methylpropanol or its derivatives. This reaction typically proceeds under controlled temperature conditions and may require catalysts or activating agents to facilitate amine formation.

-

- 3-Chloroaniline (aryl amine with a chlorine substituent at the meta position)

- 2-Amino-2-methylpropanol (a branched amino alcohol)

-

- Nucleophilic substitution or amination where the amino group of 2-amino-2-methylpropanol displaces a leaving group or reacts with 3-chloroaniline under catalytic conditions.

-

- Acid or base catalysts may be used to promote the reaction.

- Temperature control is critical, often requiring mild heating to optimize reaction rates without decomposition.

- Solvents such as ethanol, isopropanol, or polar aprotic solvents can be employed to dissolve reactants and facilitate interaction.

-

- Post-reaction, purification steps such as crystallization, filtration, or distillation are applied to isolate the pure amine.

- Quality control includes spectroscopic methods like NMR and chromatography to confirm structure and purity.

Industrial Production Methods

In industrial-scale synthesis, the process is optimized for maximum yield, safety, and cost-effectiveness:

-

- Large-scale batch or continuous stirred tank reactors are used.

- Reaction parameters such as temperature, pressure, and stirring rate are precisely controlled.

-

- Use of catalysts to increase reaction efficiency.

- Recycling of solvents and unreacted starting materials.

- Implementation of in-line monitoring (e.g., HPLC) to track reaction progress.

-

- Multi-step purification including extraction, crystallization, and drying.

- Removal of impurities such as unreacted aniline derivatives or side products.

Safety and Environmental Considerations :

- Handling of chlorinated aromatic compounds requires proper containment.

- Waste treatment to remove chlorinated by-products and solvents.

Reaction Mechanism Insights

The synthesis likely proceeds via the following mechanistic steps:

Step 1: Activation of 3-chloroaniline

The amino group of 3-chloroaniline may be activated or protected to enhance nucleophilicity or prevent side reactions.Step 2: Nucleophilic Attack

The nucleophilic amino group of 2-amino-2-methylpropanol attacks the electrophilic center on 3-chloroaniline or its activated intermediate.Step 3: Formation of N-substituted amine

A substitution reaction occurs, forming the N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine linkage.Step 4: Work-up and Purification

The reaction mixture is neutralized, and the product is isolated.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-Chloroaniline, 2-Amino-2-methylpropanol |

| Reaction Type | Nucleophilic substitution/amination |

| Catalysts | Acidic or basic catalysts (e.g., HCl, NaOH) |

| Solvents | Ethanol, isopropanol, polar aprotic solvents |

| Temperature Range | Mild heating (typically 50–100 °C) |

| Reaction Time | Several hours (2–12 h depending on scale) |

| Purification Techniques | Crystallization, filtration, distillation |

| Yield | High yield achievable with optimized conditions |

| Analytical Methods | NMR, HPLC, Mass Spectrometry |

Research Findings and Literature Insights

The reaction of 3-chloroaniline with 2-amino-2-methylpropanol under controlled conditions is the most documented synthetic route for this compound.

Industrial patents on related amino alcohols indicate that base-catalyzed reactions with aromatic amines are efficient and yield high purity products, suggesting similar methodologies apply here.

The presence of the chlorine substituent on the phenyl ring allows for potential further functionalization via substitution reactions, but care must be taken during synthesis to avoid unwanted side reactions.

The use of polar solvents and mild heating optimizes the nucleophilic substitution without degrading sensitive functional groups.

Notes on Alternative Preparation Routes

While the principal method involves direct reaction of 3-chloroaniline and 2-amino-2-methylpropanol, alternative approaches may include:

Reductive Amination : Using 3-chlorobenzaldehyde and 2-amino-2-methylpropanol with reducing agents to form the amine linkage.

Protecting Group Strategies : Temporary protection of amino groups to improve selectivity during multi-step synthesis.

Catalyst Variations : Employing metal catalysts or enzymatic catalysis to improve reaction rates and selectivity.

These alternative methods require further experimental validation specific to this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro compounds, while substitution could result in various substituted phenylamines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a building block for biologically active compounds.

Medicine: Potential use in the development of pharmaceuticals.

Industry: Could be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- N-(2-aminoethyl)-N-(3-chlorophenyl)amine

- N-(2-amino-2-methylpropyl)-N-phenylamine

- N-(2-amino-2-methylpropyl)-N-(4-chlorophenyl)amine

Uniqueness

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. The presence of the 3-chlorophenyl group and the 2-amino-2-methylpropyl group provides distinct chemical properties compared to other similar compounds.

Biological Activity

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic uses based on current research findings.

Chemical Structure and Properties

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine, often referred to as a chlorophenyl amine derivative, possesses a unique structure that allows it to interact with various biological targets. The presence of an amino group and a chlorophenyl moiety suggests potential for diverse biological interactions.

The biological activity of N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine may involve several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It could interact with various receptors, altering cellular signaling processes.

- Antiviral and Antibacterial Properties : Preliminary studies suggest that derivatives of similar compounds exhibit antibacterial activity against pathogens such as Escherichia coli and may have antiviral properties.

Antibacterial Activity

Research indicates that compounds structurally related to N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine have demonstrated significant antibacterial effects. For instance, studies on similar amine derivatives have shown:

- Inhibition of Biofilm Formation : Certain derivatives inhibited biofilm formation in uropathogenic strains of E. coli, suggesting potential as antibiofilm agents .

- Low Micromolar Inhibitors : Structural modifications led to the development of low micromolar inhibitors that effectively prevent bacterial growth without affecting overall viability .

Cytotoxic Activity

Recent investigations into related compounds have revealed promising cytotoxic effects against cancer cell lines:

- Potency Against Cancer Cells : For example, naphthoquinone derivatives have shown IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating higher potency .

- Mechanism of Induced Apoptosis : These compounds appear to induce apoptosis in cancer cells through mechanisms such as topoisomerase II inhibition, which is crucial for DNA replication and repair .

Case Studies

-

Case Study on Antiviral Activity :

- A study explored the antiviral potential of structurally similar compounds against various viral infections. Results indicated that modifications in the amine structure could enhance antiviral efficacy, warranting further exploration of N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine in this context.

-

Case Study on Anticancer Properties :

- Research focused on the anticancer effects of chlorophenyl amines demonstrated that specific analogs exhibited selective cytotoxicity towards breast cancer cell lines, highlighting the need for further investigation into their mechanisms and potential therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 Value (µM) | Target Organism/Cell Type |

|---|---|---|---|

| Antibacterial | Similar Amine Derivative | <10 | E. coli (biofilm formation) |

| Cytotoxic | Naphthoquinone Derivative | 0.4 | MDA-MB-231 (breast cancer cells) |

| Antiviral | Related Compound | TBD | Various viruses |

Q & A

Basic: What are the optimal synthetic routes for N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine, and how can reaction intermediates be characterized?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-chloroaniline with 2-amino-2-methylpropanol under dehydrating conditions (e.g., using HCl or H₂SO₄ as catalysts) may yield the target amine. Intermediate characterization is critical:

- 1H/13C NMR identifies proton environments and carbon frameworks, resolving ambiguities in branching (e.g., distinguishing primary vs. tertiary amines) .

- Mass spectrometry confirms molecular weight and fragmentation patterns, especially for byproducts like unreacted precursors or oxidized species .

- UV-Vis spectroscopy monitors reaction progress via chromophore formation (e.g., shifts in λmax during amine coupling) .

Basic: How can purity and stability of N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine be assessed during storage for long-term studies?

Answer:

- HPLC/GC-MS quantifies degradation products (e.g., hydrolysis to 3-chloroaniline under acidic conditions) .

- Thermogravimetric analysis (TGA) evaluates thermal stability, identifying decomposition thresholds (critical for solvents or high-temperature applications) .

- Moisture sensitivity tests (e.g., Karl Fischer titration) determine hygroscopicity, which may necessitate inert-atmosphere storage .

Advanced: How can crystallographic data resolve discrepancies in reported hydrogen-bonding interactions for this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL or ORTEP-III provides precise bond angles and hydrogen-bonding motifs. For example:

- Graph-set analysis (R2<sup>2</sup>(8) patterns) classifies intermolecular interactions, resolving conflicts between theoretical (DFT) and experimental data.

- Twinned data refinement (using SHELXL) corrects for crystal imperfections, improving accuracy in H-bond geometry .

- Comparative studies with analogs (e.g., N-(3-chlorobenzyl) derivatives ) highlight substituent effects on packing efficiency.

Advanced: How to address contradictory bioactivity results (e.g., PDE5 inhibition vs. ABCG2 modulation) in pharmacological studies?

Answer:

- Dose-response assays clarify concentration-dependent effects. For instance, MY-5445 (a structural analog) shows PDE5 inhibition (Ki = 1.3 µM) but ABCG2 modulation at higher concentrations .

- Selectivity profiling using kinase/transporter panels identifies off-target interactions.

- Molecular docking (e.g., with cGMP-binding PDE5 domains ) validates binding modes, while mutagenesis studies pinpoint key residues (e.g., Phe-786 in PDE5).

Advanced: What strategies mitigate challenges in refining low-resolution X-ray data for this amine’s derivatives?

Answer:

- SHELXD solves phase problems via dual-space recycling, useful for weakly diffracting crystals.

- High-resolution data integration (>1.0 Å) improves electron density maps, critical for resolving disordered methyl/chlorophenyl groups .

- Twinning detection (Hooft parameter in PLATON) distinguishes true symmetry from pseudosymmetry artifacts .

Basic: What spectroscopic techniques differentiate regioisomers of N-(3-chlorophenyl)amine derivatives?

Answer:

- 2D NMR (COSY, NOESY) distinguishes substitution patterns (e.g., para vs. meta chlorophenyl groups via through-space couplings) .

- IR spectroscopy identifies NH stretching frequencies (e.g., 3350–3450 cm⁻¹ for primary amines vs. 3250–3350 cm⁻¹ for secondary) .

- X-ray photoelectron spectroscopy (XPS) quantifies chlorine electronic environments (binding energy shifts for aryl-Cl vs. alkyl-Cl) .

Advanced: How do steric effects from the 2-methylpropyl group influence reaction kinetics in further functionalization?

Answer:

- Kinetic isotopic studies (e.g., deuterated analogs) measure steric hindrance during alkylation/acylation .

- DFT calculations (B3LYP/6-31G*) model transition states, predicting rate reductions due to bulky substituents .

- Competitive experiments with less-hindered analogs (e.g., N-(2-aminoethyl)-N-(3-chlorophenyl)amine ) quantify steric contributions to activation energy.

Advanced: What analytical workflows validate the compound’s role in supramolecular assemblies (e.g., host-guest systems)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.